Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate
Overview
Description
Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate is an organic compound that belongs to the class of esters It features a phenoxy group substituted with a sulfamoyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Sulfamoyl Intermediate: The starting material, 4-bromophenol, undergoes a nucleophilic substitution reaction with 1-phenylethylamine to form 4-(1-phenylethylamino)phenol.
Sulfamoylation: The intermediate is then treated with sulfamoyl chloride in the presence of a base such as triethylamine to yield 4-(1-phenylethylsulfamoyl)phenol.
Esterification: Finally, the sulfamoyl phenol is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and sulfamoyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(1-phenylethylamino)phenoxy]acetate: Similar structure but with an amino group instead of a sulfamoyl group.
Ethyl 2-[4-(1-phenylethylthio)phenoxy]acetate: Similar structure but with a thioether group instead of a sulfamoyl group.
Uniqueness
Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate is unique due to the presence of the sulfamoyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing molecules with specific desired activities.
Properties
IUPAC Name |
ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-3-23-18(20)13-24-16-9-11-17(12-10-16)25(21,22)19-14(2)15-7-5-4-6-8-15/h4-12,14,19H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWKMHHYJWTLOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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